BenchChemオンラインストアへようこそ!

ZM-306416 hydrochloride

Angiogenesis VEGFR EGFR

Choose ZM-306416 HCl for its defined dual VEGFR/EGFR inhibition essential for EGFR-mutant NSCLC models like H3255/HCC4011. Its fixed target engagement ratio (VEGFR2 IC50 100 nM, EGFR IC50 <10 nM) is irreplaceable by single-target mixes. The hydrochloride salt (CAS 196603-47-1) offers oral bioavailability for chronic dosing studies, avoiding injection stress.

Molecular Formula C16H14Cl2FN3O2
Molecular Weight 370.21
CAS No. 196603-47-1; 690206-97-4
Cat. No. B2512675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM-306416 hydrochloride
CAS196603-47-1; 690206-97-4
Molecular FormulaC16H14Cl2FN3O2
Molecular Weight370.21
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl
InChIInChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
InChIKeySCUXIROMWPQVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (ZM 306416) — CAS 196603-47-1 and 690206-97-4: Scientific Grade VEGFR/EGFR Dual Kinase Inhibitor


N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, widely referenced as ZM 306416 or CB 676475, is a synthetic small molecule belonging to the 4-anilinoquinazoline class of kinase inhibitors. The hydrochloride salt (CAS 196603-47-1) is the standard research-grade form, while CAS 690206-97-4 designates the free base . This compound functions as a dual inhibitor of vascular endothelial growth factor receptors (VEGFR1/Flt-1 and VEGFR2/KDR) and the epidermal growth factor receptor (EGFR) . Its core utility in research stems from its well-characterized dual kinase inhibition profile, which allows for the simultaneous investigation of both VEGFR-mediated angiogenesis and EGFR-driven proliferation in preclinical models.

Why N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride Cannot Be Replaced by Other VEGFR or EGFR Inhibitors Without Experimental Confirmation


While numerous compounds inhibit either VEGFR or EGFR, ZM 306416 possesses a distinct and quantitatively defined dual inhibition profile that cannot be reliably replicated by mixing single-target inhibitors. The compound's specific IC50 values for VEGFR1 (330 nM), VEGFR2/KDR (100 nM), and EGFR (<10 nM) create a fixed ratio of target engagement that is intrinsic to the molecule . This fixed ratio is critical in functional assays, as the compound induces selective antiproliferative effects only in EGFR-mutant, EGFR-addicted non-small cell lung cancer (NSCLC) cell lines (H3255 and HCC4011) while remaining inactive against wild-type EGFR cell lines (A549 and H2030) [1]. Substituting with alternative agents—such as the highly VEGFR2-selective ZM 323881 (IC50 <2 nM) which lacks EGFR activity, or pure EGFR inhibitors like gefitinib/erlotinib which lack VEGFR activity—fundamentally alters the biological outcome and precludes direct comparison or reproduction of published experimental conditions .

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (ZM 306416): Head-to-Head Quantitative Differentiation Evidence


Dual VEGFR1/VEGFR2/EGFR Inhibition Profile: Quantitative Differentiation from VEGFR2-Selective Inhibitor ZM 323881

ZM 306416 demonstrates a balanced dual VEGFR/EGFR inhibition profile, whereas the close analog ZM 323881 is highly VEGFR2-selective with no EGFR activity. ZM 306416 inhibits VEGFR1 with an IC50 of 0.33 µM, VEGFR2/KDR with an IC50 of 100 nM, and EGFR with an IC50 of <10 nM . In contrast, ZM 323881 inhibits VEGFR2 with an IC50 of <2 nM but exhibits no measurable activity against VEGFR1, PDGFRβ, FGFR1, EGFR, or ErbB2 . This quantitative difference in target spectrum is fundamental: ZM 306416 simultaneously suppresses both angiogenesis (via VEGFR) and tumor cell proliferation (via EGFR), while ZM 323881 provides only VEGFR2 blockade.

Angiogenesis VEGFR EGFR Kinase Inhibition

Selectivity Over FGFR-1: Quantitative Comparison with Broader Spectrum Multi-Kinase Inhibitors

ZM 306416 exhibits a defined and limited selectivity window over FGFR-1, which distinguishes it from both highly selective single-target agents and broadly promiscuous multi-kinase inhibitors. The compound displays >3-fold (and in some reports approximately 4-fold) selectivity for VEGFR2/KDR (IC50 = 100 nM) over FGFR-1 . This moderate selectivity is in stark contrast to multi-target inhibitors like pazopanib, which potently inhibits both VEGFR2 (IC50 = 30 nM) and FGFR (IC50 = 74 nM) with minimal selectivity, and to cabozantinib, which inhibits FGFR1 with an IC50 of 5.3 nM alongside VEGFR2 (0.035 nM) . Conversely, the highly VEGFR2-selective ZM 323881 shows no FGFR-1 activity at all .

Kinase Selectivity FGFR-1 VEGFR Off-target Activity

Cell-Based Antiproliferative Activity: Selective Efficacy in EGFR-Mutant NSCLC Cells vs Wild-Type EGFR Cells

ZM 306416 induces a selective antiproliferative effect only in EGFR-addicted, EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, with IC50 values of 0.09 µM (H3255) and 0.072 µM (HCC4011). In contrast, the compound shows no effect (IC50 >10 µM) on wild-type EGFR cell lines A549 and H2030 [1]. This selective activity profile mirrors that of the pure EGFR inhibitor gefitinib, which also shows activity only in the mutant cell lines [2]. However, unlike gefitinib, ZM 306416 retains VEGFR inhibitory activity (IC50 100 nM for KDR) that is not present with gefitinib, providing a dual-mechanism tool for angiogenesis studies in EGFR-mutant contexts .

NSCLC EGFR mutation Antiproliferative Cell viability

Oral Bioavailability: A Distinct Advantage for In Vivo Preclinical Studies

ZM 306416 hydrochloride is documented as orally active in vivo, a property that distinguishes it from many research-grade VEGFR inhibitors that require intraperitoneal or intravenous administration . Specifically, oral dosing of 100 mg/kg in rats has been reported to achieve pharmacologically relevant exposure for VEGFR inhibition [1]. This oral bioavailability facilitates chronic dosing regimens in preclinical oncology and angiogenesis models without the need for repeated invasive injections. In contrast, the closely related VEGFR2-selective inhibitor ZM 323881 is not reported to be orally bioavailable and is typically used in vitro or via parenteral routes .

In vivo Oral administration Pharmacokinetics Animal models

Multi-Kinase Panel Profile: Quantitative Differentiation from Pure EGFR Inhibitors

ZM 306416 exhibits activity across a defined multi-kinase panel that includes SRC (IC50 = 0.33 µM) and ABL (IC50 = 1.3 µM) in addition to VEGFR1 (0.33 µM) and EGFR (<10 nM) [1]. This profile contrasts sharply with pure EGFR inhibitors like gefitinib and erlotinib, which show no meaningful activity against VEGFR, SRC, or ABL at relevant concentrations . The dual VEGFR/EGFR activity combined with moderate SRC and ABL inhibition provides a unique polypharmacology signature that is valuable for studies investigating cross-talk between RTK and non-RTK signaling pathways. This defined multi-kinase profile is intrinsic to the compound and cannot be replicated by combining separate inhibitors due to differences in cellular permeability, metabolism, and target engagement kinetics.

Kinase profiling SRC ABL Polypharmacology

Optimized Research Applications for N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (ZM 306416)


EGFR-Mutant NSCLC Preclinical Models Requiring Simultaneous VEGFR/EGFR Blockade

ZM 306416 is ideally suited for in vitro and in vivo studies using EGFR-mutant, EGFR-addicted non-small cell lung cancer (NSCLC) cell lines such as H3255 and HCC4011. The compound's selective antiproliferative activity in these cells (IC50 72-90 nM) combined with its VEGFR2 inhibition (IC50 100 nM) allows researchers to simultaneously target both tumor cell-intrinsic proliferation and tumor angiogenesis in a single agent [1]. This dual mechanism is particularly relevant for investigating resistance pathways where EGFR-mutant tumors upregulate VEGF signaling as an escape mechanism. Procurement of ZM 306416 rather than gefitinib or erlotinib is essential when the experimental design requires VEGFR pathway interrogation alongside EGFR inhibition.

Chronic Oral Dosing Angiogenesis and Tumor Xenograft Studies in Rodent Models

The documented oral bioavailability of ZM 306416 hydrochloride makes it a preferred choice for long-term preclinical oncology studies requiring repeated dosing. At 100 mg/kg oral administration in rats, the compound achieves systemic exposure sufficient for VEGFR inhibition without the need for invasive injection procedures [2]. This property is particularly valuable in tumor xenograft studies lasting several weeks, where daily intraperitoneal injections can cause stress, inflammation, and experimental variability. Researchers should select ZM 306416 over ZM 323881 or other parenteral-only VEGFR inhibitors when chronic oral dosing is required for the experimental protocol.

Kinase Selectivity Profiling and Pathway Cross-Talk Studies

ZM 306416's defined multi-kinase inhibition profile (EGFR, VEGFR1, VEGFR2, SRC, ABL) makes it a valuable tool compound for investigating cross-talk between receptor tyrosine kinase (RTK) and non-RTK signaling pathways [3]. The compound's IC50 values for each target are well-characterized and allow for concentration-dependent dissection of pathway contributions. For example, at 100 nM, the compound predominantly inhibits EGFR and VEGFR2, while at 330 nM it additionally inhibits VEGFR1 and SRC, and at 1.3 µM it also inhibits ABL. This graded target engagement profile, established in a single compound, eliminates the confounding variables introduced when mixing multiple inhibitors with different cellular permeability and metabolic stability profiles.

Comparative VEGFR Inhibitor Studies Requiring Defined FGFR-1 Selectivity Window

ZM 306416 provides a moderate and quantifiable selectivity window over FGFR-1 (~4-fold), which is distinct from both broad-spectrum agents (e.g., pazopanib with ~2.5-fold selectivity) and highly selective agents (e.g., ZM 323881 with no FGFR-1 activity) . This defined selectivity profile makes ZM 306416 a valuable comparator in studies designed to dissect the contribution of FGFR-1 inhibition to observed phenotypes. Researchers seeking to attribute biological effects specifically to VEGFR inhibition, while controlling for FGFR-1 off-target activity, can use ZM 306416 as a reference compound with known, moderate FGFR-1 engagement rather than assuming complete selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM-306416 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.